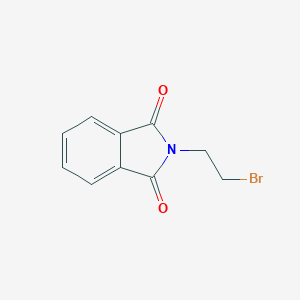

N-(2-Bromoethyl)phthalimide

Overview

Description

N-(2-Bromoethyl)phthalimide (CAS: 574-98-1) is a brominated phthalimide derivative with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol. It is synthesized via the Gabriel method, where potassium phthalimide reacts with 1,2-dibromoethane under alkaline conditions . This compound serves as a versatile alkylating agent in organic synthesis, enabling the introduction of phthalimide-protected amine groups into target molecules. Key applications include:

- Pharmaceutical intermediates: Used in the synthesis of piperazine and piperidine derivatives for receptor-binding studies (e.g., 5-HT₁A ligands) .

- Polymer modification: Quaternization of poly(2-vinylpyridine)-block-poly(ethylene oxide) copolymers for micelle stabilization .

- Fluorescent probes: Alkylation of nucleobase derivatives to enhance RNA-sensing capabilities .

The bromine atom at the ethyl chain acts as a leaving group, facilitating nucleophilic substitution reactions. Deprotection of the phthalimide group via hydrazinolysis yields primary amines, enabling further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Bromoethyl)phthalimide can be synthesized through a multi-step process involving the reaction of phthalic anhydride with monoethanolamine, followed by bromination. Here is a typical synthetic route :

-

Condensation Reaction:

- Phthalic anhydride is reacted with monoethanolamine to form N-(2-Hydroxyethyl)phthalimide.

- Reaction conditions: Heating the mixture on a steam bath for 30 minutes.

-

Bromination:

- The intermediate N-(2-Hydroxyethyl)phthalimide is then treated with phosphorus tribromide to yield this compound.

- Reaction conditions: Refluxing the mixture with phosphorus tribromide for 1.25 hours.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization .

Chemical Reactions Analysis

General Information

N-(2-Bromoethyl)phthalimide is a chemical compound with the molecular formula C10H8BrNO2 . It is a derivative of phthalimide, featuring a bromoethyl group attached to the nitrogen atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Identifiers:

- CAS Registry Number: 574-98-1

- Molecular Weight: 254.08 g/mol

- Melting Point: 81.0 to 85.0 °C

- Solubility: Soluble in water and methanol

Chemical Reactions

N-(2-Bromoethyl)phthalimide participates in a variety of chemical reactions, which include nucleophilic substitutions and reductions.

2.1. Nucleophilic Substitution

The bromoethyl group of N-(2-Bromoethyl)phthalimide can be readily substituted by various nucleophiles.

- Reactants: Amines, thiols, sodium azide, potassium thiocyanate

- Product: Substituted compounds with the bromo group replaced by the nucleophile

- Example: In the synthesis of N-[2-(phenylseleno)ethyl]phthalimide, the PhSe-Na+ anion, generated in situ, reacts with N-(2-bromoethyl)phthalimide via an SN2 reaction .

2.2. Reduction

N-(2-Bromoethyl)phthalimide can undergo reduction reactions.

- Reactants: Lithium aluminum hydride

- Product: N-(2-Hydroxyethyl)phthalimide

2.3. Reaction with Grignard Reagents

Spectral Data

Key spectroscopic data for characterizing N-(2-Bromoethyl)phthalimide include:

- 1H NMR : Displays peaks for the aromatic protons of the phthalimide ring and the methylene protons of the ethyl bridge.

- 13C NMR : Shows signals for the carbonyl carbons, aromatic carbons, and methylene carbons of the ethyl bridge.

- IR Spectroscopy : Exhibits a strong absorption band for the carbonyl group (C=O) stretching vibration .

Comparison with Similar Compounds

N-(2-Bromoethyl)phthalimide's reactivity is influenced by the position and length of the bromoalkyl chain, making it unique compared to analogs with different alkyl chain lengths.

| Compound | Properties |

|---|---|

| N-(3-Bromopropyl)phthalimide | Different alkyl chain length, affecting reactivity and synthetic applications |

| N-(4-Bromobutyl)phthalimide | Different alkyl chain length, affecting reactivity and synthetic applications |

| N-(Bromomethyl)phthalimide | Different alkyl chain length, affecting reactivity and synthetic applications |

Scientific Research Applications

Organic Synthesis

N-(2-Bromoethyl)phthalimide serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including:

- Heterocyclic Compounds : It can be transformed into heterocycles through nucleophilic substitution reactions.

- Polymers : Acts as a building block for synthesizing polymeric materials.

Reaction Example :

The compound can react with phenyl magnesium bromide to yield 2-(2-bromo-ethyl)-3-hydroxy-3-phenyl-isoindolin-1-one, demonstrating its utility in creating complex molecular structures .

Medicinal Chemistry

In medicinal chemistry, this compound is significant for:

- Pharmaceutical Development : It is involved in the synthesis of drugs targeting neurological and inflammatory diseases. The compound's derivatives have shown potential as antitumor agents and in drug delivery systems.

Biological Research

This compound plays a role in biological studies, particularly:

-

Enzyme Inhibitors and Receptor Ligands : It is used to study interactions with biological receptors and to design enzyme inhibitors.

- Example Application : N-(2-Aminoethyl)phthalimide, derived from the substitution of the bromo group with an amine, has been explored for its biological activity.

Data Summary Table

| Application Area | Specific Uses | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Intermediate for heterocycles and polymers | Reaction with phenyl magnesium bromide |

| Medicinal Chemistry | Drug development for neurological/inflammatory diseases | Antitumor activity of thalidomide esters |

| Biological Research | Study of enzyme inhibitors and receptor ligands | Potential activity of derivatives like N-(2-Aminoethyl)phthalimide |

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)phthalimide involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Bromopropyl)phthalimide

- Molecular formula: C₁₁H₁₀BrNO₂

- Molecular weight : 268.11 g/mol

- Key differences :

- Applications : Synthesis of pyrimidine derivatives with extended alkyl chains for antimicrobial agents .

N-(2-Chloroethyl)phthalimide

- Molecular formula: C₁₀H₈ClNO₂

- Molecular weight : 209.63 g/mol

- Key differences :

- Applications : Less common in pharmaceutical synthesis due to slower reaction rates .

N-(Bromomethyl)phthalimide

- Molecular formula: C₉H₆BrNO₂

- Molecular weight : 240.05 g/mol

- Key differences :

- Applications: Limited to short-chain modifications in specialty polymers .

N-(Cyclohexylthio)phthalimide

- Molecular formula: C₁₆H₁₅NO₂S

- Molecular weight : 293.36 g/mol

- Key differences: The cyclohexylthio group replaces the bromoethyl chain, enabling vulcanization acceleration in rubber production . Non-halogenated structure reduces toxicity but limits use in amine synthesis.

- Applications : Prevulcanization inhibitor in rubber manufacturing .

N-(Sulfonyloxy)phthalimides

- Example : N-(Tosyloxy)phthalimide

- Molecular formula: C₁₅H₁₁NO₅S

- Molecular weight : 317.32 g/mol

- Key differences :

- Applications : Protease inhibitors in biochemical studies .

Data Table: Comparative Analysis

Research Findings and Trends

- Reactivity : Bromoethyl derivatives exhibit optimal balance between reactivity and stability, outperforming chloroethyl and bromopropyl analogs in yield and versatility .

- Thermal Stability : this compound is stable under microwave irradiation (140°C), enabling rapid synthesis of N-alkylated products .

Biological Activity

N-(2-Bromoethyl)phthalimide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological effects, synthesis methods, and research findings related to this compound, supported by case studies and data tables.

This compound is a derivative of phthalimide, characterized by the presence of a bromoethyl group. The compound can be synthesized through various methods, including conventional and microwave-assisted techniques. For instance, one study highlighted the efficiency of microwave irradiation in synthesizing derivatives of phthalimide, which significantly reduced reaction times compared to traditional methods .

Table 1: Synthesis Conditions for this compound

| Method | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Reflux | Acetonitrile | 7 days | 61% |

| Microwave Irradiation | Acetonitrile | 42 minutes | 100% |

Antimicrobial Activity

Research indicates that phthalimide derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed potent activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Candida albicans | 15 |

Anti-cancer Properties

Phthalimide derivatives are also recognized for their anti-cancer activities. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Case Study: Anti-cancer Activity

In a recent study, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 12 µM, indicating significant anti-cancer potential compared to standard chemotherapeutics .

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is believed to disrupt cellular signaling pathways involved in proliferation and survival. Additionally, studies have suggested that it may inhibit certain enzymes related to cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Bromoethyl)phthalimide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting phthalimide with 1,2-dibromoethane in the presence of a base like potassium carbonate. For instance, phthalimide (10 g, 67.9 mmol) and K₂CO₃ (11.3 g) are dissolved in 1,2-dibromoethane (117 mL) under reflux conditions . Optimization includes controlling stoichiometry (excess 1,2-dibromoethane), reaction time (12–24 hours), and purification via recrystallization from ethanol to achieve yields >85% .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~3.8 ppm for -CH₂Br protons) .

- FT-IR : Peaks at ~1774 cm⁻¹ (C=O stretching) and ~590 cm⁻¹ (C-Br) .

- Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, Br percentages .

- Melting point analysis : 80–83°C (lit.) as a purity indicator .

Q. How should this compound be stored to ensure stability, and what safety precautions are required?

Store in airtight containers at 0–6°C to prevent hydrolysis. Use personal protective equipment (gloves, goggles) due to its irritant properties (R36/37/38). Avoid exposure to moisture or strong bases, which may degrade the compound via bromide displacement .

Advanced Research Questions

Q. How can this compound be utilized to synthesize organochalcogen ligands for coordination chemistry?

The compound undergoes SN2 reactions with chalcogenide anions. For example, NaBH₄ reduces diphenyl diselenide to PhSe⁻, which reacts with this compound under N₂ to form N-[2-(phenylseleno)ethyl]phthalimide. Critical parameters include inert atmosphere (to prevent oxidation), THF/water solvent mixtures, and stoichiometric control (1:1 molar ratio) to avoid byproducts . The product acts as a polydentate ligand for Hg(II) or other metal ions .

Q. What role does this compound play in polymer functionalization and crosslinking?

It quaternizes poly(2-vinylpyridine) (P2VP) blocks in copolymers, introducing primary amines after hydrazinolysis. Key steps:

- Quaternization : React P2VP-b-PEO with this compound in DMF at 60°C (degree of quaternization >90%) .

- Deprotection : Treat with hydrazine hydrate to remove phthalimide, confirmed by FT-IR loss of C=O peaks (1774 cm⁻¹) . This method enables click chemistry for micelle stabilization or drug delivery systems.

Q. How does the stability of this compound vary under basic conditions, and what degradation products form?

In strong bases (e.g., NaOH >0.18 M), the C-Br bond undergoes hydrolysis, yielding N-(2-Hydroxyethyl)phthalimide. Kinetic studies show complete conversion within 50 seconds at 0.18 M NaOH, while milder bases (pH 9.0) show no degradation over 300 seconds . Stability is critical for reactions requiring controlled basicity, such as Gabriel syntheses .

Q. What mechanistic insights explain the SN2 reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing phthalimide group enhances electrophilicity at the β-carbon, favoring SN2 mechanisms. Steric effects are minimized due to the linear ethyl chain, enabling efficient displacement by nucleophiles (e.g., selenides, amines). Kinetic studies in THF/water mixtures show second-order dependence on nucleophile concentration .

Q. How is this compound applied in synthesizing bioactive intermediates for medicinal chemistry?

It serves as a key precursor for:

- Phenylacetamide derivatives : React with aromatic amines to form analgesics, characterized by ¹H NMR (e.g., δ 2.90 ppm for CH₂N) .

- Imidazo[4,5-b]pyridines : Condensation with aminopyridines under Pd catalysis yields antibiotic precursors .

- Calixarene ligands : Alkylation of calix[4]arene with bromoethylphthalimide creates ionophores for metal sensing .

Properties

IUPAC Name |

2-(2-bromoethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZXTOCAICMPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060357 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-98-1 | |

| Record name | N-(2-Bromoethyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-BROMOETHYL)PHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-bromoethylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-Bromoethyl)phthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85E8KM8J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.